[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in enhancing insulin sensitivity .
Mode of Action
The compound interacts with PPARγ, leading to its activation . The activation of PPARγ results in enhanced insulin sensitivity, which is beneficial in the management of diabetes .
Biochemical Pathways
The activation of PPARγ affects several biochemical pathways. One of the key pathways is the insulin signaling pathway . By enhancing insulin sensitivity, the compound promotes the efficient utilization of glucose, thereby helping to regulate blood sugar levels .
Pharmacokinetics
It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, as these compounds are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.
Result of Action
The activation of PPARγ by this compound leads to enhanced insulin sensitivity at the molecular level. This can result in improved glucose utilization at the cellular level, which is particularly beneficial for individuals with insulin resistance or type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the stability of the compound . Additionally, the compound’s efficacy can be influenced by the individual’s metabolic state, such as the level of insulin resistance.
Preparation Methods
The synthesis of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-ethoxyaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Proteomics Research: The compound is utilized in proteomics research for the study of protein interactions and functions.
Biological Studies: It serves as a tool in biological studies to investigate cellular processes and molecular mechanisms.
Comparison with Similar Compounds
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid can be compared with other similar compounds, such as:
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical properties.
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid:
Properties
IUPAC Name |
2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXSAKYPGZIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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